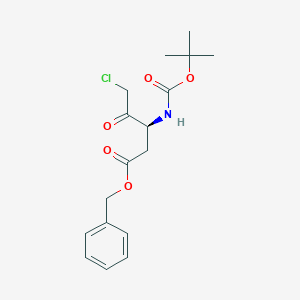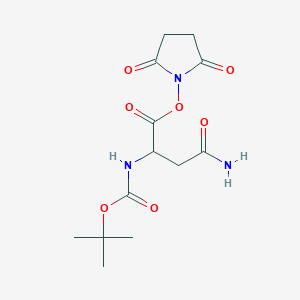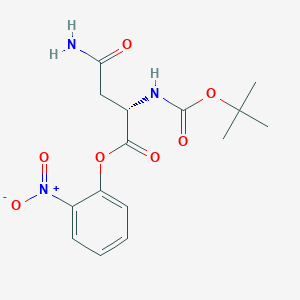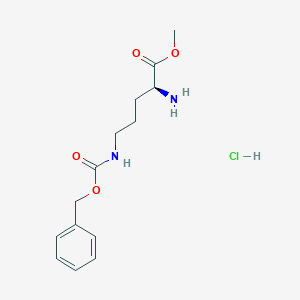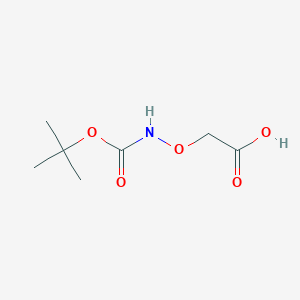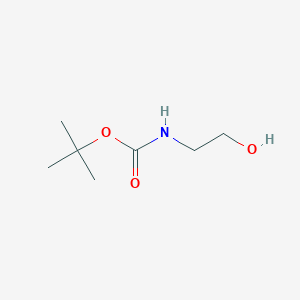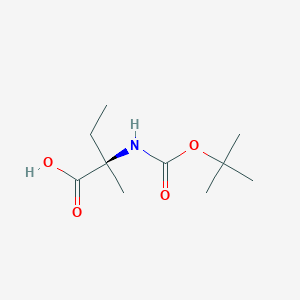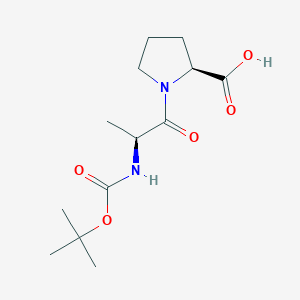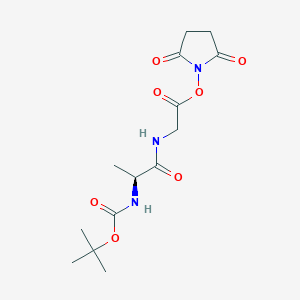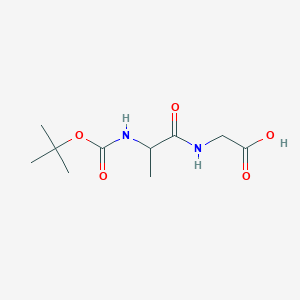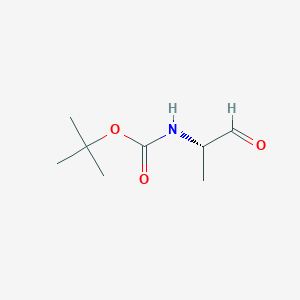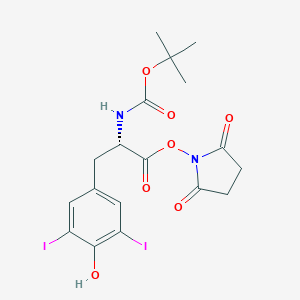
Boc-Tyr(3,5-I2)-OSu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Tyr(3,5-I2)-OSu, also known as N-tert-butoxycarbonyl-3,5-diiodo-L-tyrosine N-hydroxysuccinimide ester, is a derivative of tyrosine. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions on the benzene ring of the tyrosine molecule. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, and the N-hydroxysuccinimide (OSu) ester is used to activate the carboxyl group for coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Tyr(3,5-I2)-OSu typically involves the following steps:
Iodination of Tyrosine: Tyrosine is iodinated at the 3 and 5 positions using iodine and an oxidizing agent such as sodium iodate.
Protection of the Amino Group: The amino group of the iodinated tyrosine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Activation of the Carboxyl Group: The carboxyl group is activated by reacting the Boc-protected diiodotyrosine with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Tyr(3,5-I2)-OSu undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups.
Coupling Reactions: The activated carboxyl group can form peptide bonds with amino groups of other molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols can be used to replace the iodine atoms.
Coupling Reactions: The presence of a base like triethylamine and solvents such as dimethylformamide (DMF) are common.
Major Products
Substitution Reactions: Products include azido- or thiol-substituted derivatives.
Coupling Reactions: Products include peptides or other conjugates formed by the reaction of this compound with amino-containing molecules.
Applications De Recherche Scientifique
Boc-Tyr(3,5-I2)-OSu has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a building block for peptide synthesis.
Biology: Utilized in the study of protein interactions and modifications.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for radiolabeled compounds used in imaging.
Industry: Employed in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of Boc-Tyr(3,5-I2)-OSu involves the activation of the carboxyl group by the N-hydroxysuccinimide ester, which facilitates the formation of peptide bonds. The iodine atoms can participate in various biochemical interactions, and the Boc group protects the amino group during reactions, preventing unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Tyr(3,5-I2)-OH: The hydroxyl derivative without the N-hydroxysuccinimide ester.
Boc-Tyr(3,5-I2)-OEt: The ethyl ester derivative.
Boc-Tyr(3,5-I2)-OMe: The methyl ester derivative.
Uniqueness
Boc-Tyr(3,5-I2)-OSu is unique due to its activated carboxyl group, which makes it highly reactive for coupling reactions. This property is particularly useful in peptide synthesis and the creation of complex biomolecules.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20I2N2O7/c1-18(2,3)28-17(27)21-12(8-9-6-10(19)15(25)11(20)7-9)16(26)29-22-13(23)4-5-14(22)24/h6-7,12,25H,4-5,8H2,1-3H3,(H,21,27)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTFAHIVGAQXOL-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20I2N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583399 |
Source


|
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-3,5-diiodo-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163679-35-4 |
Source


|
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-3,5-diiodo-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
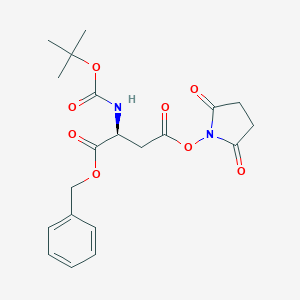
![(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558621.png)
